
2-Chloro-5-(pentafluorobenzoyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(pentafluorobenzoyl)pyridine is an organic compound with the molecular formula C12H3ClF5NO and a molecular weight of 307.6 g/mol . This compound is characterized by the presence of a chloro group at the second position and a pentafluorobenzoyl group at the fifth position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
2-Chloro-5-(pentafluorobenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals.
Méthodes De Préparation
The synthesis of 2-Chloro-5-(pentafluorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with pentafluorobenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
2-Chloro-5-(pentafluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and pentafluorobenzoyl groups play a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Chloro-5-(pentafluorobenzoyl)pyridine can be compared with other similar compounds such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a pentafluorobenzoyl group.
2-Chloro-5-(difluoromethyl)pyridine: This compound has a difluoromethyl group instead of a pentafluorobenzoyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentafluorobenzoyl group, which imparts distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3ClF5NO/c13-5-2-1-4(3-19-5)12(20)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGJLRNTAAFHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


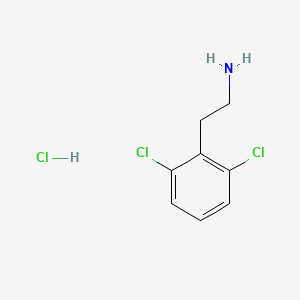
![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
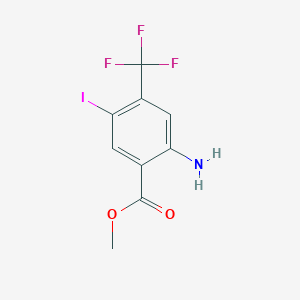


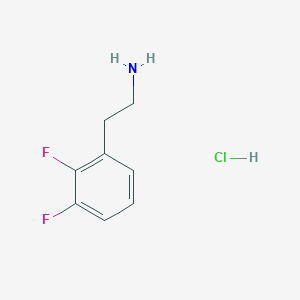
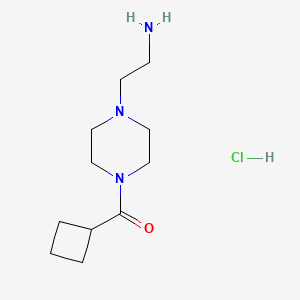
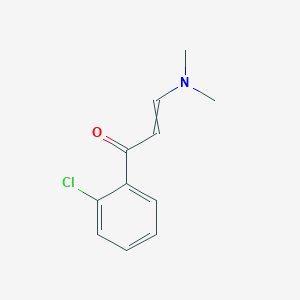
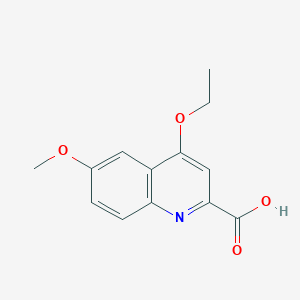

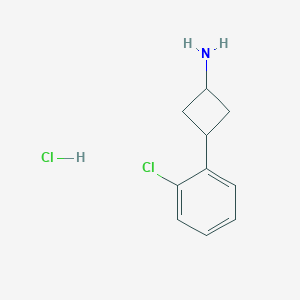
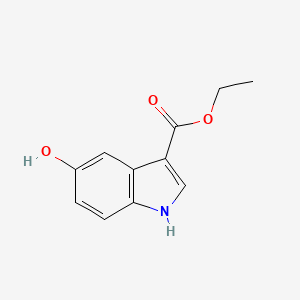
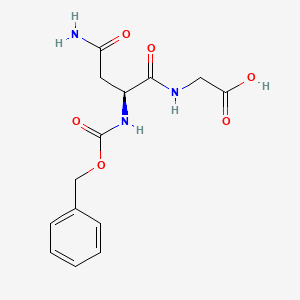
![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)
